molecular formula C6H9BrN2O B1377736 3-Bromo-5-tert-butyl-1,2,4-oxadiazole CAS No. 1559059-83-4

3-Bromo-5-tert-butyl-1,2,4-oxadiazole

Cat. No.: B1377736
CAS No.: 1559059-83-4
M. Wt: 205.05 g/mol
InChI Key: LEFVEWIUWCRZFA-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C6H9BrN2O It belongs to the class of oxadiazoles, which are five-membered rings containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with a suitable brominated precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively. These reactions are often conducted in aqueous or alcoholic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Potential as Anticancer Agents:
Recent studies have highlighted the potential of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole and its derivatives in cancer treatment. The compound has been evaluated for its cytotoxicity against multiple cancer cell lines. For instance, a derivative synthesized from this compound demonstrated an IC50 value of approximately 92.4 µM against eleven different cancer cell lines, indicating moderate anticancer activity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundHT-29 (Colon)92.4
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineVarious137.3 - 140.3
Bis-1,2,4-oxadiazole-fused-benzothiazoleA549 (Lung)0.11

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects is believed to involve interaction with specific biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions that enhance binding affinity to these targets .

Materials Science

Use in Organic Electronics:
The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to undergo various chemical reactions allows for the functionalization necessary to optimize its electronic characteristics.

Table 2: Properties Relevant to Materials Science

PropertyDescription
Electronic StructureConjugated system allows for efficient electron transport
Thermal StabilitySuitable for high-temperature applications
SolubilityModifications can enhance solubility in organic solvents

Biological Research

Probes for Molecular Interactions:
this compound can be utilized as a molecular probe in biological research to study interactions at the cellular level. Its structural features allow it to engage with various biomolecules, providing insights into biochemical pathways and cellular processes.

Case Study: Biological Evaluation
In a study assessing the biological activity of oxadiazole derivatives, several compounds exhibited significant activity against cancer cell lines compared to standard treatments like doxorubicin. This highlights the potential of using derivatives of this compound in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methyl-1,2,4-oxadiazole: Similar in structure but with a methyl group instead of a tert-butyl group.

    5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole: Contains a p-tolyl group instead of a bromine atom.

    3-(5-Bromo-2,3-dimethoxy-phenyl)-1,2,4-oxadiazole: Features a dimethoxy-phenyl group in place of the tert-butyl group.

Uniqueness

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and interactions. The tert-butyl group provides steric hindrance, affecting the compound’s stability and solubility, while the bromine atom offers a site for further functionalization through substitution reactions.

Biological Activity

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a bromine atom and a tert-butyl group, which contribute to its unique chemical properties. The presence of the bromine atom allows for potential substitution reactions, while the tert-butyl group provides steric hindrance that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as human alkaline phosphatase (ALP) and various kinases involved in cancer progression .
  • Receptor Modulation : It may modulate receptor activity through non-covalent interactions facilitated by the oxadiazole ring .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These values suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reveal that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent:

MicroorganismActivity
Clostridioides difficileEffective
Enterococcus faeciumMultidrug-resistant

These findings highlight the potential of this compound in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Bromine Substitution : The bromine atom can be replaced with other halogens or functional groups to enhance potency or selectivity.
  • Alkyl Group Variation : Modifying the tert-butyl group may affect solubility and bioavailability.

Research indicates that derivatives with enhanced binding affinities to target proteins exhibit improved biological activities .

Case Studies

Several studies have explored the biological efficacy of oxadiazole derivatives similar to this compound:

  • Anticancer Efficacy : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with similar scaffolds exhibited IC50 values ranging from 0.275 µM to 0.420 µM, indicating strong anticancer potential .
  • Antimicrobial Development : Modified oxadiazoles were tested for their ability to penetrate bacterial membranes while retaining antimicrobial activity against gastrointestinal pathogens. Results showed promising activity with modifications leading to improved pharmacokinetic profiles .

Properties

IUPAC Name

3-bromo-5-tert-butyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFVEWIUWCRZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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